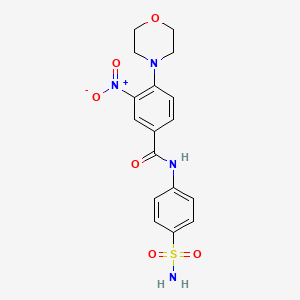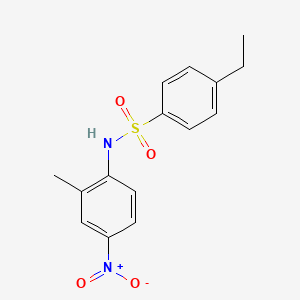![molecular formula C18H20N2O6 B4946964 1-{1-[4-(Methoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B4946964.png)
1-{1-[4-(Methoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[4-(Methoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyrrolidinone moiety, and a methoxycarbonyl-substituted phenyl group.
準備方法
The synthesis of 1-{1-[4-(Methoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxylic acid involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of the pyrrolidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxycarbonyl group: This step often involves esterification reactions using methoxycarbonylating agents.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving suitable amine precursors.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
1-{1-[4-(Methoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or other reactive sites.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.
科学的研究の応用
1-{1-[4-(Methoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials or as a precursor for industrial chemicals.
作用機序
The mechanism of action of 1-{1-[4-(Methoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
1-{1-[4-(Methoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
4-Methoxycarbonylphenylboronic acid: This compound shares the methoxycarbonyl-substituted phenyl group but differs in its overall structure and reactivity.
4-Carbomethoxybenzeneboronic acid: Another similar compound with a methoxycarbonyl group, used in different chemical contexts.
4-Methoxycarbonylbenzeneboronic acid: Similar in structure but with distinct chemical properties and applications.
特性
IUPAC Name |
1-[1-(4-methoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-26-18(25)12-2-4-13(5-3-12)20-15(21)10-14(16(20)22)19-8-6-11(7-9-19)17(23)24/h2-5,11,14H,6-10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAIIXAEQOWLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-chlorophenyl)-4-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4946895.png)


![1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-L-prolinamide](/img/structure/B4946912.png)
![2-[(6-Bromoquinazolin-4-yl)amino]butanedioic acid;hydrochloride](/img/structure/B4946917.png)
![2-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B4946918.png)
![5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalic acid](/img/structure/B4946922.png)
![N-[2-(methylthio)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4946924.png)
![METHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDO]BENZOATE](/img/structure/B4946927.png)

![N-(4-ethylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4946937.png)


![4-Benzyl-1-[(2,5-dimethylphenyl)methyl]piperidine;oxalic acid](/img/structure/B4946965.png)
